molecular formula C12H12FI B2625880 1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287301-12-4

1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2625880
CAS No.: 2287301-12-4
M. Wt: 302.131
InChI Key: YQGDNIRQWNSBQD-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science . The presence of fluorine and iodine atoms in the compound further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow chemistry techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FI/c1-8-4-9(2-3-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGDNIRQWNSBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC(C2)(C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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